Fmoc-beta-hoala(1-naphthyl)-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

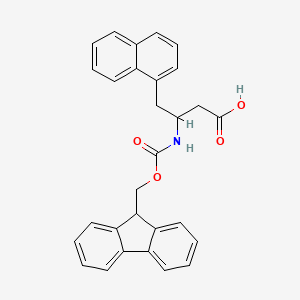

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the naphthyl group adds unique properties to the compound, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthyl group. The process generally starts with the amino acid precursor, which undergoes a series of reactions including esterification, amidation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for solid-phase peptide synthesis. The use of high-throughput reactors and advanced purification techniques ensures the production of large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized under specific conditions to form quinones.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino and naphthyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized naphthyl derivatives, reduced amino acid derivatives, and various substituted compounds. These products have unique properties and can be used in different scientific applications .

Scientific Research Applications

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions, providing insights into biological processes

Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems

Industry: Utilized in the production of specialized materials and chemicals, contributing to advancements in various industrial processes

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The naphthyl group adds steric and electronic properties, influencing the reactivity and stability of the compound. The molecular targets and pathways involved include the activation of the carboxyl group and the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

- Fmoc-®-3-Amino-3-(1-naphthyl)-propionic acid

- Fmoc-3-(1-naphthyl)-L-alanine

Uniqueness

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is unique due to the specific positioning of the naphthyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Biological Activity

Fmoc-beta-hoala(1-naphthyl)-oh, also known as Fmoc-(S)-3-amino-4-(1-naphthyl)-butyric acid, is a compound utilized primarily in peptide synthesis and pharmaceutical applications. Its structural characteristics, including the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the naphthyl moiety, contribute to its biological activity and utility in drug development.

- Molecular Formula : C29H25NO4

- Molar Mass : 451.51 g/mol

- CAS Number : 270063-38-2

- Storage Conditions : 2-8°C, classified as an irritant.

This compound acts primarily as a building block in the synthesis of peptides. The presence of the naphthyl group enhances the hydrophobic interactions within peptide structures, which can influence the folding and stability of peptides. This property is crucial in designing peptides with specific biological functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Certain Fmoc-protected amino acids have shown potential antimicrobial effects. The hydrophobic naphthyl group may contribute to membrane disruption in microbial cells.

- Antioxidant Activity : Some studies suggest that derivatives of beta-amino acids can exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

- Neuroprotective Effects : Peptides synthesized with this compound have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

-

Peptide Synthesis and Characterization :

- A study synthesized a series of peptides incorporating this compound to evaluate their biological activities. The synthesized peptides were tested for their ability to inhibit bacterial growth, showing promising results against several strains of bacteria.

-

Neuroprotective Peptides :

- Another investigation focused on peptides designed to mimic neurotrophic factors. Peptides containing this compound displayed enhanced stability and activity in promoting neuronal survival in vitro.

Data Table: Biological Activities of this compound Derivatives

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDVUQGMQTZWKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.